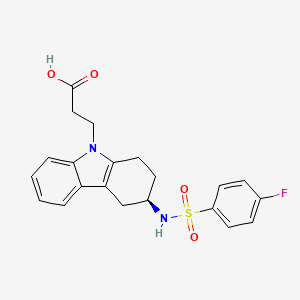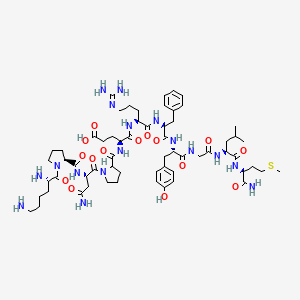
Nifursol
Overview
Description
Nifursol is a potent and orally active nitrofuran veterinary antibiotic primarily used for the prevention of histomoniasis in poultry and other animals . It is known for its rapid metabolism into the marker 3,5-dinitrosalicylic acid hydrazide (DNSH), which can persist for a long time . This compound has been widely used in veterinary medicine but is banned as a feed additive in the European Union and other countries due to its potential harmful effects .
Preparation Methods
Nifursol is synthesized through a series of chemical reactions involving the formation of its nitrofuran and benzohydrazide components. The synthetic route typically involves the reaction of 2-hydroxy-3,5-dinitrobenzoic acid with hydrazine to form the benzohydrazide intermediate. This intermediate is then reacted with 5-nitrofurfural to produce this compound . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Nifursol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and oxidizing agents. For example, this compound can be oxidized to form 3,5-dinitrosalicylic acid hydrazide (DNSH) under acidic conditions . The major products formed from these reactions are typically derivatives of the original compound, such as DNSH, which is used as a marker for detecting the presence of this compound .
Scientific Research Applications
Nifursol has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In veterinary medicine, it is used to treat bacterial infections in poultry, such as coccidiosis and necrotic enteritis . In research, this compound is used to study the effects of nitrofuran antibiotics on bacterial growth and metabolism . It is also used in the development of analytical methods for detecting nitrofuran residues in food products .
Mechanism of Action
Nifursol exerts its effects by inhibiting the growth of bacteria through the formation of reactive intermediates that damage bacterial DNA and other cellular components . The molecular targets of this compound include bacterial enzymes involved in DNA replication and repair. The pathways involved in its mechanism of action are primarily related to the generation of reactive oxygen species and the subsequent oxidative damage to bacterial cells .
Comparison with Similar Compounds
Nifursol is part of the nitrofuran class of antibiotics, which includes other compounds such as nitrofurantoin, furazolidone, furaltadone, and nitrofurazone . Compared to these similar compounds, this compound is unique in its rapid metabolism to DNSH and its specific use in veterinary medicine for the prevention of histomoniasis . Other nitrofuran antibiotics are used for different applications, such as treating urinary tract infections (nitrofurantoin) or as growth promoters in animal husbandry (furazolidone) .
Properties
CAS No. |
16915-70-1 |
|---|---|
Molecular Formula |
C12H7N5O9 |
Molecular Weight |
365.21 g/mol |
IUPAC Name |
2-hydroxy-3,5-dinitro-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C12H7N5O9/c18-11-8(3-6(15(20)21)4-9(11)16(22)23)12(19)14-13-5-7-1-2-10(26-7)17(24)25/h1-5,18H,(H,14,19)/b13-5- |
InChI Key |
XXUXXCZCUGIGPP-ACAGNQJTSA-N |
SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=N\NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Appearance |
Solid powder |
melting_point |
227 - 229 °C |
| 16915-70-1 | |
physical_description |
Solid |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3,5-dinitrosalicylic acid-(5-nitrofurfurylidene)hydrazide nifursol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of nifursol against Histomonas meleagridis?
A1: While the exact mechanism of action remains unclear, research suggests that This compound, like other nitrofurans, inhibits bacterial enzyme systems crucial for energy metabolism. This disrupts essential cellular processes in Histomonas meleagridis, ultimately leading to parasite death. []
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C11H7N5O7, and its molecular weight is 337.2 g/mol.
Q3: Is there any spectroscopic data available for this compound?
A3: Several research papers mention utilizing various spectroscopic techniques for This compound analysis. High-performance liquid chromatography (HPLC) with diode array detection [], electron-capture gas chromatography [], and liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, , , ] are commonly employed for detection and quantification.
Q4: How stable is this compound in different feed formulations?
A4: While specific data on feed stability is limited in the provided research, HPLC methods have been developed to determine This compound concentrations in various feed types, including concentrates, premixes, and finished turkey feeds, implying its stability in these matrices for a certain duration. [, ]
Q5: Does this compound exhibit any catalytic properties?
A5: The provided research focuses on the anti-histomonal activity of this compound. There is no mention of this compound acting as a catalyst in any chemical reaction.
Q6: How does the structure of this compound contribute to its anti-histomonal activity?
A6: While specific SAR studies are not described in the provided research, it is known that the nitrofuran moiety plays a crucial role in the biological activity of this class of compounds. [, ] Modifications to this structure could potentially alter its efficacy.
Q7: Are there specific formulation strategies to improve this compound's stability in feed?
A7: While the provided research primarily focuses on analytical methods and efficacy, it highlights the use of additives like butylhydroxytoluene to prevent This compound degradation during extraction. [] This suggests that specific formulation strategies might be employed to enhance its stability in feed.
Q8: How is this compound metabolized and excreted in poultry?
A8: Research indicates that This compound is metabolized into various compounds, including 3,5-dinitrosalicylic acid hydrazide (DNSAH), which serves as a marker residue for regulatory purposes. [, ] These metabolites are found in various tissues, including muscle, liver, and gizzards, and are excreted through feces. []
Q9: What is the minimum effective concentration of this compound for preventing histomoniasis in turkeys?
A9: Research shows that dietary This compound levels between 25 and 50 ppm are effective in preventing histomoniasis mortality and morbidity in turkeys. [, ]
Q10: Are there any known cases of resistance to this compound in Histomonas meleagridis?
A10: While the provided research does not specifically address This compound resistance, the emergence of histomoniasis in poultry after the ban of This compound and dimetridazole in the EU raises concerns about potential resistance development. [, ]
Q11: What are the potential toxicological concerns associated with this compound use?
A11: While not extensively discussed in the provided articles, the ban of This compound in the EU stems from concerns about potential carcinogenic effects in humans, highlighting the importance of further research into its long-term safety profile. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6,8-Trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1678784.png)













